3-(4-(Trifluoromethyl)phenyl)propan-1-ol
Overview
Description
3-(4-(Trifluoromethyl)phenyl)propan-1-ol: is an organic compound with the molecular formula C10H11F3O . It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanol chain. This compound is known for its unique chemical properties and is used in various scientific research applications.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various receptors and enzymes in the body .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(4-(Trifluoromethyl)phenyl)propan-1-ol . These factors could include pH, temperature, and the presence of other molecules in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-(4-(Trifluoromethyl)phenyl)propan-1-ol involves the addition reaction between 4-(Trifluoromethyl)benzaldehyde and hydroxypropanone under acidic conditions . This reaction typically requires a catalyst and is conducted at controlled temperatures to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The process is optimized for efficiency and cost-effectiveness, ensuring that the final product meets the required standards for purity and quality.
Chemical Reactions Analysis
Types of Reactions: 3-(4-(Trifluoromethyl)phenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Chemistry: In chemistry, 3-(4-(Trifluoromethyl)phenyl)propan-1-ol is used as an intermediate in the synthesis of more complex organic compounds. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: This compound is used in biological research to study its effects on various biological systems. It is often used as a model compound to understand the behavior of similar molecules in biological environments.
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is used in the development of new drugs and treatments for various diseases.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the manufacture of high-performance products.
Comparison with Similar Compounds
- 4-(Trifluoromethyl)benzyl alcohol
- 3-(Trifluoromethyl)phenylpropan-1-ol
- 4-(Trifluoromethyl)phenylpropan-1-amine
Uniqueness: 3-(4-(Trifluoromethyl)phenyl)propan-1-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties. This group enhances the compound’s stability and reactivity, making it valuable in various applications. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of scientific research and industrial applications.
Properties
IUPAC Name |
3-[4-(trifluoromethyl)phenyl]propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O/c11-10(12,13)9-5-3-8(4-6-9)2-1-7-14/h3-6,14H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCHJYSYGXHSQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCO)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30625664 | |
Record name | 3-[4-(Trifluoromethyl)phenyl]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180635-74-9 | |
Record name | 3-[4-(Trifluoromethyl)phenyl]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30625664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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